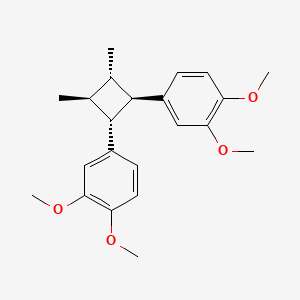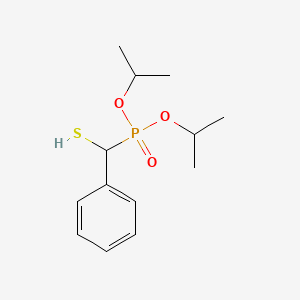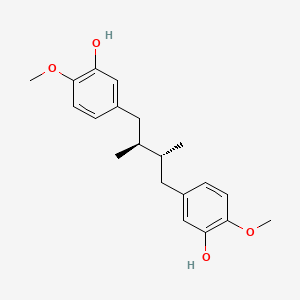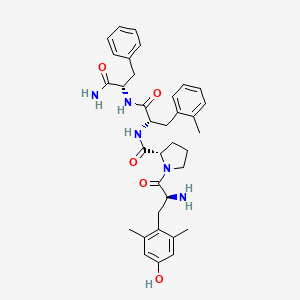![molecular formula C19H23NO7S B10848348 [(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DM3A6S involves the acetylation of morphine at the 3-position and the sulfation at the 6-position. The reaction typically requires the use of acetic anhydride for acetylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective modification of the morphine molecule .
Industrial Production Methods: Industrial production of DM3A6S follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process also includes purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: DM3A6S undergoes several types of chemical reactions, including:
Oxidation: DM3A6S can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert DM3A6S to its reduced forms.
Substitution: Substitution reactions can occur at the acetyl or sulfate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DM3A6S, each with distinct chemical and pharmacological properties .
Scientific Research Applications
DM3A6S has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of morphine derivatives.
Biology: DM3A6S is used in biological studies to understand its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: The compound is investigated for its potential use in pain management and as an analgesic agent.
Industry: DM3A6S is used in the pharmaceutical industry for the development of new pain-relief medications.
Mechanism of Action
DM3A6S exerts its effects by binding to opioid receptors in the central nervous system. It has a high affinity for both mu 1 and mu 2 receptors, which are involved in pain modulation. The binding of DM3A6S to these receptors activates intracellular signaling pathways that result in analgesic effects. The compound also crosses the blood-brain barrier, allowing it to exert its effects centrally .
Comparison with Similar Compounds
Morphine-6-O-glucuronide (M6G): Another potent morphine derivative with high affinity for opioid receptors.
Morphine-3-O-glucuronide (M3G): A metabolite of morphine with different pharmacological properties.
Morphine-3-O-sulfate (M3S): A sulfate derivative of morphine with distinct chemical behavior.
Uniqueness: DM3A6S is unique due to its dual modification at the 3 and 6 positions, which enhances its potency and central activity compared to other morphine derivatives. Its ability to cross the blood-brain barrier and its high affinity for opioid receptors make it a valuable compound for pain management research .
Properties
Molecular Formula |
C19H23NO7S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate |
InChI |
InChI=1S/C19H23NO7S/c1-10(21)25-14-5-3-11-9-13-12-4-6-15(27-28(22,23)24)18-19(12,7-8-20(13)2)16(11)17(14)26-18/h3,5,12-13,15,18H,4,6-9H2,1-2H3,(H,22,23,24)/t12-,13+,15-,18-,19-/m0/s1 |
InChI Key |
YATYBWXTHXFYJT-SSTWWWIQSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CC[NH+]4C)[C@@H](O2)[C@H](CC5)OS(=O)(=O)[O-])C=C1 |
Canonical SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CC[NH+]4C)C(O2)C(CC5)OS(=O)(=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B10848288.png)
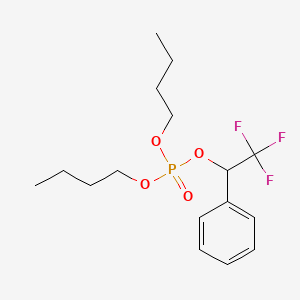
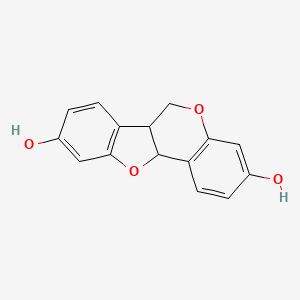
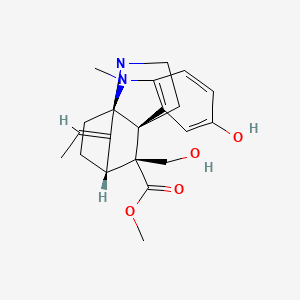
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
